molecular formula C7H14N4 B1519769 1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine CAS No. 1060817-05-1

1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine

Cat. No.: B1519769
CAS No.: 1060817-05-1
M. Wt: 154.21 g/mol
InChI Key: LRGLFDPIPHFWRJ-UHFFFAOYSA-N
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Description

1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of propylamine with 1,2,4-triazole-5-carboxylic acid chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions may employ reducing agents such as lithium aluminum hydride.

  • Substitution reactions typically require nucleophiles like alkyl halides and suitable solvents.

Major Products Formed:

  • Oxidation can yield 1-(1-propyl-1H-1,2,4-triazol-5-YL)ethanamide.

  • Reduction can produce this compound derivatives.

  • Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to microbial survival.

Comparison with Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine

  • 1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethan-1-one

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Properties

IUPAC Name

1-(2-propyl-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-3-4-11-7(6(2)8)9-5-10-11/h5-6H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGLFDPIPHFWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670516
Record name 1-(1-Propyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-05-1
Record name 1-(1-Propyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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